molecular formula C13H13NO4 B1363570 4-(4-oxopiperidine-1-carbonyl)benzoic Acid CAS No. 672309-93-2

4-(4-oxopiperidine-1-carbonyl)benzoic Acid

Cat. No.: B1363570
CAS No.: 672309-93-2
M. Wt: 247.25 g/mol
InChI Key: XXONJRIUBHNYLZ-UHFFFAOYSA-N
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Description

4-(4-oxopiperidine-1-carbonyl)benzoic Acid is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

4-(4-Oxopiperidine-1-carbonyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoic acid moiety linked to a piperidine ring with a carbonyl group. Its molecular formula is C12H13N1O3C_{12}H_{13}N_{1}O_{3}.

Biological Activity Overview

The biological activity of this compound has been studied for various pharmacological effects, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of reactive oxygen species (ROS) levels and the activation of apoptotic pathways.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may lead to therapeutic applications in conditions like cancer and metabolic disorders.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Cellular Targets : The compound can interact with various cellular receptors and enzymes, potentially altering their activity.
  • Induction of Apoptosis : By modulating ROS levels, it can trigger apoptotic pathways in malignant cells.
  • Inhibition of Drug Resistance Mechanisms : It may reverse drug resistance in cancer cells by inhibiting efflux pumps like P-glycoprotein (P-gp), enhancing the efficacy of chemotherapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Modifications on the piperidine ring and benzoic acid moiety can significantly affect potency and selectivity.
  • Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins, which is critical for improving therapeutic efficacy.

Table 1: Summary of SAR Findings

ModificationEffect on Activity
Addition of methyl groupIncreased potency
Replacement with halogensVariable effects on enzyme inhibition
Alteration of carbonylSignificant impact on solubility

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Antitumor Efficacy : In vitro experiments demonstrated that this compound reduced cell viability in various cancer cell lines, including breast and lung cancer models. The study indicated a dose-dependent response with IC50 values around 10 µM .
  • Enzyme Inhibition Research : A recent study evaluated its inhibitory effects on glycerol-3-phosphate acyltransferase (GPAT), showing promising results with an IC50 value of 8.5 µM, suggesting potential for use in metabolic disorders .

Scientific Research Applications

1.1. Antagonism of RORgammaT

One significant application of 4-(4-oxopiperidine-1-carbonyl)benzoic acid is its role as an antagonist of RORgammaT (Retinoic Acid Receptor-related Orphan Receptor gamma). This receptor is implicated in several autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Research indicates that compounds targeting RORgammaT could provide therapeutic benefits by modulating immune responses associated with these conditions .

Case Study : A study outlined in a patent (WO2014026327A1) demonstrated that the antagonism of RORgammaT could lead to reduced levels of Th17 cells and associated cytokines (IL-17, IL-22, IL-23), which are critical in the pathogenesis of autoimmune diseases .

1.2. Inhibition of Glycerol-3-phosphate Acyltransferase

Another promising application is the inhibition of glycerol-3-phosphate acyltransferase (GPAT), an enzyme involved in lipid metabolism. Compounds similar to this compound have been shown to inhibit GPAT activity, leading to potential anti-obesity therapies. The development of more potent GPAT inhibitors has been facilitated by structural modifications to benzoic acid derivatives .

Data Table: GPAT Inhibition Potency

CompoundIC50 (µM)Descriptor
This compoundTBDPotential GPAT inhibitor
2-(Octanesulfonamido)benzoic acid8.5Most active GPAT inhibitor discovered

2.1. Treatment of Metabolic Disorders

The pharmacological profile of this compound suggests it may also play a role in treating metabolic disorders. Its ability to modulate lipid metabolism positions it as a candidate for addressing conditions such as nonalcoholic fatty liver disease (NAFLD). Studies have indicated that antagonists targeting retinol binding protein 4 (RBP4), which is linked to metabolic dysfunctions, could also benefit from similar structural properties found in this compound .

3.1. Mechanistic Studies

Research into the biochemical mechanisms involving this compound has revealed its potential interactions with various biomolecular targets. For instance, its structural analogs have been studied for their effects on protein aggregation processes relevant to diseases like age-related macular degeneration (AMD). By inhibiting specific protein interactions, these compounds may help prevent the accumulation of toxic aggregates in retinal cells .

Properties

IUPAC Name

4-(4-oxopiperidine-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-11-5-7-14(8-6-11)12(16)9-1-3-10(4-2-9)13(17)18/h1-4H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXONJRIUBHNYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373861
Record name n-(4-carboxylic)benzoyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672309-93-2
Record name 4-[(4-Oxo-1-piperidinyl)carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672309-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-(4-carboxylic)benzoyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 672309-93-2
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